4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine
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Overview
Description
4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of fused polyheterocyclic compounds
Mechanism of Action
Target of action
Pyrimidine and its fused derivatives, which include the pyrimidine ring present in “4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine”, have been found to inhibit protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of action
These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases .
Biochemical pathways
The inhibition of protein kinases disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of action
Similar compounds that inhibit protein kinases can disrupt cell growth and metabolism, potentially leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-(benzylsulfanyl)pyrimidine with 2-phenyl-4H-chromen-4-one under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(benzylsulfanyl)thieno[2,3-d]pyrimidine: Similar structure but with a thieno ring instead of a chromeno ring.
4-(benzylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine: Lacks the ethoxy group.
4-(benzylsulfanyl)-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine: Has a methoxy group instead of an ethoxy group.
Uniqueness
4-(benzylsulfanyl)-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine is unique due to the presence of both the benzylsulfanyl and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent or a building block for further chemical synthesis.
Properties
IUPAC Name |
4-benzylsulfanyl-9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c1-2-29-22-15-9-14-20-16-21-25(30-23(20)22)27-24(19-12-7-4-8-13-19)28-26(21)31-17-18-10-5-3-6-11-18/h3-15H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTPEZRVRNXIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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